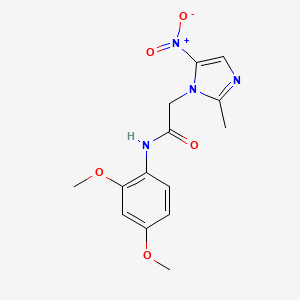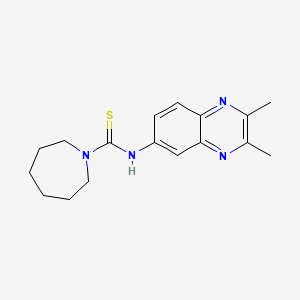
N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide, also known as AQ-RA 741, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 is not fully understood, but it is believed to act on various cellular pathways. In cancer cells, N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In neurobiology, N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 has been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine. In infectious diseases, N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 has been shown to have various biochemical and physiological effects. In cancer cells, N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 has been shown to induce cell cycle arrest and apoptosis. In neurobiology, N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 has been shown to improve cognitive function and memory. In infectious diseases, N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 has been shown to inhibit the growth of bacteria and fungi.
実験室実験の利点と制限
N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 has several advantages for lab experiments, including its ease of synthesis and availability. However, N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 also has limitations, such as its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 research. In cancer research, further studies are needed to investigate the potential of N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 as a chemotherapy drug. In neurobiology, further studies are needed to investigate the potential of N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 as a treatment for neurodegenerative diseases. In infectious diseases, further studies are needed to investigate the potential of N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 as an antimicrobial agent. Additionally, further studies are needed to investigate the mechanism of action of N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 and to optimize its synthesis and formulation.
In conclusion, N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 and to optimize its applications in scientific research.
合成法
N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 can be synthesized by reacting 6-bromo-2,3-dimethylquinoxaline with 1-azepanethiol in the presence of a base such as potassium carbonate. The reaction proceeds via a substitution reaction, resulting in the formation of N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 as a yellow solid.
科学的研究の応用
N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 has been investigated for its potential applications in various fields such as cancer research, neurobiology, and infectious diseases. In cancer research, N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurobiology, N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 has been studied for its effects on the central nervous system, including its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 has been shown to have antimicrobial properties against various bacteria and fungi.
特性
IUPAC Name |
N-(2,3-dimethylquinoxalin-6-yl)azepane-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4S/c1-12-13(2)19-16-11-14(7-8-15(16)18-12)20-17(22)21-9-5-3-4-6-10-21/h7-8,11H,3-6,9-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAIWYQXXKALNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=S)N3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylquinoxalin-6-yl)azepane-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5768166.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5768176.png)
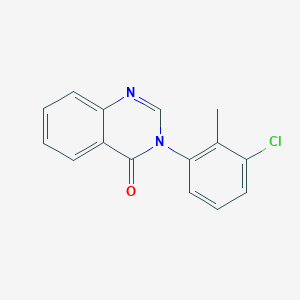
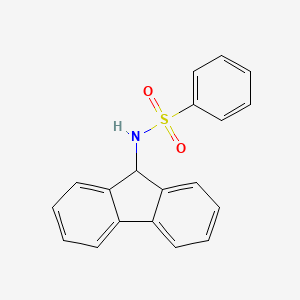
![N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5768202.png)
![ethyl 3-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5768209.png)
![4-ethoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5768213.png)
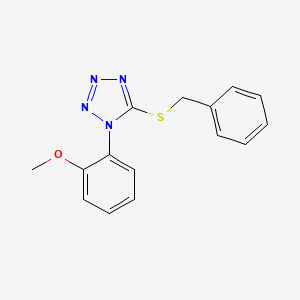

![N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5768250.png)

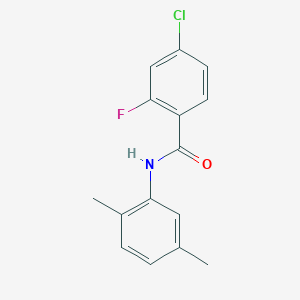
![{4-[3-(aminomethyl)-1-adamantyl]phenyl}amine hydrochloride](/img/structure/B5768281.png)
